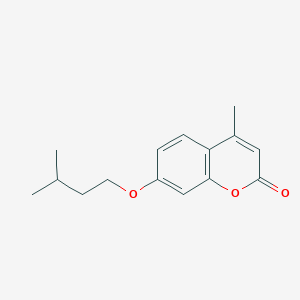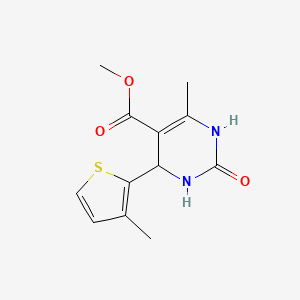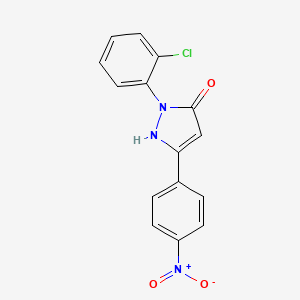![molecular formula C18H24ClNO2 B5201827 1-[2-(1-adamantyloxy)-2-oxoethyl]-3-methylpyridinium chloride](/img/structure/B5201827.png)
1-[2-(1-adamantyloxy)-2-oxoethyl]-3-methylpyridinium chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[2-(1-adamantyloxy)-2-oxoethyl]-3-methylpyridinium chloride, also known as ADMET, is a synthetic compound that has attracted attention in the field of drug discovery and development. ADMET has been shown to have potential therapeutic applications due to its unique chemical structure and mechanism of action. In
作用機序
The mechanism of action of 1-[2-(1-adamantyloxy)-2-oxoethyl]-3-methylpyridinium chloride involves the inhibition of enzymes involved in the biosynthesis of important cellular components such as DNA and RNA. 1-[2-(1-adamantyloxy)-2-oxoethyl]-3-methylpyridinium chloride has been shown to inhibit the activity of dihydrofolate reductase, an enzyme involved in the biosynthesis of folate. This inhibition leads to a decrease in the production of nucleotides, which are essential for DNA and RNA synthesis. This disruption in nucleotide synthesis leads to the death of rapidly dividing cells, such as cancer cells.
Biochemical and Physiological Effects:
1-[2-(1-adamantyloxy)-2-oxoethyl]-3-methylpyridinium chloride has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of bacteria, fungi, and viruses. 1-[2-(1-adamantyloxy)-2-oxoethyl]-3-methylpyridinium chloride has also been shown to induce apoptosis in cancer cells, leading to their death. Furthermore, 1-[2-(1-adamantyloxy)-2-oxoethyl]-3-methylpyridinium chloride has been shown to have neuroprotective effects, as it can prevent the death of neurons in the brain.
実験室実験の利点と制限
1-[2-(1-adamantyloxy)-2-oxoethyl]-3-methylpyridinium chloride has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized in large quantities. 1-[2-(1-adamantyloxy)-2-oxoethyl]-3-methylpyridinium chloride is also relatively inexpensive compared to other compounds used in drug discovery. However, 1-[2-(1-adamantyloxy)-2-oxoethyl]-3-methylpyridinium chloride has some limitations for use in lab experiments. It has low solubility in water, which can make it difficult to work with in aqueous solutions. 1-[2-(1-adamantyloxy)-2-oxoethyl]-3-methylpyridinium chloride also has limited bioavailability, which can limit its effectiveness in vivo.
将来の方向性
There are several future directions for research on 1-[2-(1-adamantyloxy)-2-oxoethyl]-3-methylpyridinium chloride. One potential direction is the development of new synthetic methods to improve the yield and purity of 1-[2-(1-adamantyloxy)-2-oxoethyl]-3-methylpyridinium chloride. Another direction is the investigation of 1-[2-(1-adamantyloxy)-2-oxoethyl]-3-methylpyridinium chloride's potential use in treating other diseases, such as viral infections and neurodegenerative disorders. Furthermore, the development of new formulations of 1-[2-(1-adamantyloxy)-2-oxoethyl]-3-methylpyridinium chloride with improved solubility and bioavailability could lead to its use in clinical settings. Finally, the investigation of 1-[2-(1-adamantyloxy)-2-oxoethyl]-3-methylpyridinium chloride's mechanism of action at the molecular level could lead to the development of new drugs with similar mechanisms of action.
合成法
The synthesis of 1-[2-(1-adamantyloxy)-2-oxoethyl]-3-methylpyridinium chloride involves the reaction of 1-methyl-3-pyridyl ketone with 1-adamantanol in the presence of a strong acid catalyst. The resulting product is then treated with hydrochloric acid to yield the final product, 1-[2-(1-adamantyloxy)-2-oxoethyl]-3-methylpyridinium chloride. The synthesis method of 1-[2-(1-adamantyloxy)-2-oxoethyl]-3-methylpyridinium chloride has been optimized to achieve high yields and purity.
科学的研究の応用
1-[2-(1-adamantyloxy)-2-oxoethyl]-3-methylpyridinium chloride has been studied extensively for its potential therapeutic applications. It has been shown to have antimicrobial, antifungal, and antiviral properties. 1-[2-(1-adamantyloxy)-2-oxoethyl]-3-methylpyridinium chloride has also been investigated for its anticancer properties, as it has been shown to induce apoptosis in cancer cells. Furthermore, 1-[2-(1-adamantyloxy)-2-oxoethyl]-3-methylpyridinium chloride has been studied for its potential use in treating neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
1-adamantyl 2-(3-methylpyridin-1-ium-1-yl)acetate;chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24NO2.ClH/c1-13-3-2-4-19(11-13)12-17(20)21-18-8-14-5-15(9-18)7-16(6-14)10-18;/h2-4,11,14-16H,5-10,12H2,1H3;1H/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMFMEAVYFFCLMF-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C[N+](=CC=C1)CC(=O)OC23CC4CC(C2)CC(C4)C3.[Cl-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Adamantyl 2-(3-methylpyridin-1-ium-1-yl)acetate;chloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3,3-dimethyl-10-(3-methylbutanoyl)-11-(4-nitrophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5201751.png)
![allyl [(4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetate](/img/structure/B5201754.png)
![methyl 4-{3-[2-(aminocarbonyl)hydrazino]-2,5-dioxo-1-pyrrolidinyl}benzoate](/img/structure/B5201776.png)

![N-[3-chloro-2-(1-pyrrolidinyl)phenyl]-4-cyano-2-fluorobenzamide](/img/structure/B5201796.png)
![dimethyl 2-[(4-iodobenzoyl)amino]terephthalate](/img/structure/B5201797.png)
![N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide](/img/structure/B5201799.png)
![6-(4-chlorobenzyl)-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-5(6H)-one](/img/structure/B5201807.png)


![ethyl {1,5-dimethyl-9-oxo-7-[(propylamino)carbonothioyl]-3,7-diazabicyclo[3.3.1]non-3-yl}(oxo)acetate](/img/structure/B5201820.png)
![2-iodo-N-[3-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B5201835.png)
![4-{[3-allyl-5-(4-methoxybenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid](/img/structure/B5201847.png)